molecular formula C13H9Cl B109886 2-Chlorofluorene CAS No. 2523-44-6

2-Chlorofluorene

Cat. No. B109886
CAS RN: 2523-44-6
M. Wt: 200.66 g/mol
InChI Key: FCPAQNZCCWBDSY-UHFFFAOYSA-N
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Description

Synthesis Analysis

2-Chlorofluorene has been used in the synthesis of various drugs and pharmaceuticals, as a reagent in organic synthesis, and as a probe in biological studies. It has been used in the preparation of compounds like (+)- and (–)-2,9-dichlorofluorene and (+)-9-bromo-2-chlorofluorene .


Molecular Structure Analysis

The molecular structure of 2-Chlorofluorene contains a total of 25 bonds; 16 non-H bonds, 12 multiple bonds, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, and 2 nine-membered rings .

Scientific Research Applications

Synthesis and Chemical Properties

  • Resolution and Preparation of Derivatives : 2-Chlorofluoren-9-ol has been successfully resolved, leading to the preparation of compounds like (+)- and (–)-2,9-dichlorofluorene and (+)-9-bromo-2-chlorofluorene (Darby, Hargreaves & Lestas, 1971).

  • Synthesis of Fluoranthenes : 7-Substituted fluoranthenes, including 7-bromo- and 7-chloro-fluoranthene, have been synthesized from 1, 2, 3, 10b-tetrahydro-3-oxofluoranthene. This process yields 1-chlorofluorene-9-one-8-carboxylic acid, paving the way for the preparation of various fluorenes and fluorenones (Campbell & Crombie, 1961).

Photophysics and Electroluminescence

  • Dendronized Styryl-Substituted Fluorene : The synthesis of a dendronized styryl-substituted fluorene, exhibiting significant stability and electroluminescence properties, has been reported. This compound shows promise for use in organic electronics and light-emitting diodes (Mikroyannidis, Tsai & Chen, 2009).

Carcinogenicity Studies

  • Carcinogenic Activities : Studies on various analogs of 2-acetyl-aminofluorene, including 2-chlorofluorene, have provided insights into their carcinogenic activities. Such studies are crucial in understanding the potential health hazards of these compounds (Miller & Miller, 1949).

Industrial Applications

  • Liquid-Phase Oxidation for Production : 2-Chlorobenzoic acid, an intermediate for diclofenac sodium production, has been synthesized through the liquid-phase oxidation of 2-chlorotoluene using ozone. This research contributes to the development of low-waste industrial processes (Bushuiev, Halstian & Kotova, 2020).

Sonochemical Degradation

  • Sonochemical Degradation Studies : Research on the sonochemical degradation of 2-chlorophenol, in the presence of chlorinated compounds, offers valuable insights into environmental remediation techniques. This study highlights the interactions and degradation dynamics of chlorinated compounds (Lim, Son, Yang & Khim, 2008).

Safety And Hazards

When handling 2-Chlorofluorene, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

2-chloro-9H-fluorene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl/c14-11-5-6-13-10(8-11)7-9-3-1-2-4-12(9)13/h1-6,8H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCPAQNZCCWBDSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80179889
Record name Fluorene, 2-chloro- (8CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80179889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chlorofluorene

CAS RN

2523-44-6
Record name 2-Chloro-9H-fluorene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2523-44-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chlorofluorene
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002523446
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chlorofluorene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97412
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Fluorene, 2-chloro- (8CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80179889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-CHLOROFLUORENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/595GHW9NNV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
89
Citations
HR Gutmann, FE Ray - Journal of the American Chemical Society, 1951 - ACS Publications
… This was followed by nitration of the crude 2-chlorofluorene in glacial acetic acid. … The theory requires a chlorine content of 17.45% for 2-chlorofluorene melting at 96. Nitration ofthe …
Number of citations: 5 pubs.acs.org
JASA Oliveira, TSM Oliveira, A Gaspar, F Borges… - Chemosphere, 2016 - Elsevier
… ones, they were also used to estimate the values of three halogenated fluorenes not studied experimentally using the temperature of fusion (the only known property): 2-chlorofluorene, …
Number of citations: 8 www.sciencedirect.com
S SCHULMAN - The Journal of Organic Chemistry, 1949 - ACS Publications
… The direct chlorination of fluorene to produce 2-chlorofluorene, XII, followed bynitration in … (0.44 mole) of 2-chlorofluorene, 810 ml. of glacial acetic acid, and 120 ml. of nitric acid (sp. …
Number of citations: 17 pubs.acs.org
AC Darby, MK Hargreaves, CN Lestas - Journal of the Chemical …, 1971 - pubs.rsc.org
… -Dichlorofluorene, (+)-9-Bromo-2-chlorofluorene, and the Corresponding Wacemic Compounds … (+) - and (-) -2,9-Dichlorofluorene, (+) -9-bromo-2-chlorofluorene, and the corresponding …
Number of citations: 0 pubs.rsc.org
A Streitwieser - Journal of the American Chemical Society, 1944 - ACS Publications
… 2-chlorofluorene prepared simultaneously by Chanussot8 and Courtot and Vignati,4 m. p. 96-97. Authentic 2-chlorofluorene … a quick, convenient method for preparing 2-chlorofluorene. …
Number of citations: 6 pubs.acs.org
HV Claborn, HL Haller - Journal of the American Chemical …, 1937 - ACS Publications
… 2-chlorofluorene by a mixed melting point determination with authentic material prepared according to the method of Chanussot.* 2-Acetoxyfluorene.—One gram of 2-fluorenol was …
Number of citations: 4 pubs.acs.org
GH Beaven, PBD De La Mare, EA Johnson… - Journal of the …, 1962 - pubs.rsc.org
… We were unsuccessful in repeated attempts to isolate 2-chlorofluorene in adequate quantities from fluorene and chlorine after reaction in various proportions and in various solvents; in …
Number of citations: 4 pubs.rsc.org
FF Smith - Journal of Economic Entomology, 1944 - academic.oup.com
Several DDT sprays were compared with a standard tartar emetic spray during 1943at Beltsville, Md., as a control for the onion thrips. Thrips tabaci Lind., on Ebenezer onions and the …
Number of citations: 4 academic.oup.com
S Berkovic - Israel Journal of Chemistry, 1963 - Wiley Online Library
… From 0.4 g of the ketone, 0.15 g of 2-chlorofluorenecarboxylic acid was obtained after recrystallization from acetic acid, mp and mixed mp 325SC. The infrared spectra of the samples …
Number of citations: 16 onlinelibrary.wiley.com
Y Ogata, M Inoue, Y Kitamura - The Journal of Organic Chemistry, 1953 - ACS Publications
… derivative and then converting the amino group into chlorine via the Sandmeyer reaction; the product thus obtained was identical with that of the condensation of 2-chlorofluorene with …
Number of citations: 3 pubs.acs.org

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